2-Bromo-6-methylimidazo[2,1-B][1,3,4]thiadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3S/c1-3-2-9-5(7-3)10-4(6)8-9/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEOMUHJNJUHPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)SC(=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230637-04-4 | |
| Record name | 2-bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Physicochemical Properties of 2 Bromo 6 Methylimidazo 2,1 B D Nb.infomjcce.org.mknih.govthiadiazole
General Synthetic Pathways to the Imidazo[2,1-B]d-nb.infomjcce.org.mknih.govthiadiazole Core
The most common and well-established method for the synthesis of the imidazo[2,1-b] d-nb.infomjcce.org.mknih.govthiadiazole core involves the condensation of a 2-amino-1,3,4-thiadiazole (B1665364) with an α-haloketone. This reaction, often referred to as the Hantzsch thiazole (B1198619) synthesis variant, proceeds via an initial N-alkylation of the exocyclic amino group of the thiadiazole, followed by an intramolecular cyclization to form the fused imidazole (B134444) ring. researchgate.net
Specific Synthesis of 2-Bromo-6-methylimidazo[2,1-B]d-nb.infomjcce.org.mknih.govthiadiazole
The synthesis of 2-Bromo-6-methylimidazo[2,1-b] d-nb.infomjcce.org.mknih.govthiadiazole is achieved by the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with a 3-halopropan-2-one, such as chloroacetone (B47974) or bromoacetone. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to facilitate the reaction. The initial product is the hydrohalide salt of the target compound, which is then neutralized with a base to yield the free base of 2-Bromo-6-methylimidazo[2,1-b] d-nb.infomjcce.org.mknih.govthiadiazole. researchgate.net
Physicochemical Characterization
Melting Point: Determination of the melting point would provide an indication of the purity of the compound.
Solubility: The solubility of the compound in various organic solvents would be determined to facilitate its use in subsequent reactions.
Spectral Data:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be used to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as C-H, C=N, and C-Br bonds.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Chemical Reactivity and Derivatization
Reactivity of the Bromine Atom at the 2-Position
The bromine atom at the 2-position of the imidazo[2,1-b] d-nb.infomjcce.org.mknih.govthiadiazole ring is susceptible to nucleophilic substitution and is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of a wide variety of substituents at this position, making 2-Bromo-6-methylimidazo[2,1-b] d-nb.infomjcce.org.mknih.govthiadiazole a valuable building block for the synthesis of diverse chemical libraries.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 2-Bromo-6-methylimidazo[2,1-b] d-nb.infomjcce.org.mknih.govthiadiazole is an ideal substrate for these reactions.
Suzuki Coupling: The Suzuki coupling reaction involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. This reaction can be used to introduce aryl, heteroaryl, or vinyl groups at the 2-position of the imidazo[2,1-b] d-nb.infomjcce.org.mknih.govthiadiazole ring.
Sonogashira Coupling: The Sonogashira coupling reaction involves the reaction of a terminal alkyne with a halide in the presence of a palladium catalyst, a copper co-catalyst, and a base. This reaction can be used to introduce alkynyl groups at the 2-position.
Other Palladium-Catalyzed Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as the Heck, Stille, and Buchwald-Hartwig amination reactions, could also be employed to further derivatize 2-Bromo-6-methylimidazo[2,1-b] d-nb.infomjcce.org.mknih.govthiadiazole.
Nucleophilic Substitution Reactions
The bromine atom at the 2-position can be displaced by various nucleophiles. It has been reported that 2-bromo-6-methylimidazo[2,1-b] d-nb.infomjcce.org.mknih.govthiadiazole reacts with secondary amines, such as piperazine, to yield the corresponding 2-amino-substituted derivatives. researchgate.net This provides a straightforward method for introducing amine functionalities, which are often important for biological activity.
Structure Activity Relationship Sar and Rational Design Principles
Impact of Substituents on Biological Potency and Selectivity
The modification of the imidazo[2,1-b] nih.govresearchgate.netmdpi.comthiadiazole core at its 2, 5, and 6 positions with different functional groups has profound effects on biological activity. The presence of a bromine atom at the C-2 position and a methyl group at the C-6 position in the title compound are significant determinants of its chemical properties and potential biological interactions.
Research on various derivatives has highlighted several key trends:
Aryl Substituents: The introduction of substituted phenyl rings at the C-2 and C-6 positions is a common strategy. For anti-inflammatory activity, it has been noted that large-volume substituents, such as bromine on a phenyl ring at the para position, influence the orientation of the molecule within the binding pocket of cyclooxygenase (COX) enzymes. mdpi.com For antiproliferative activity, linking a 3,4,5-trimethoxyphenyl group at the C-2 position and a p-tolyl group at the C-6 position can lead to potent tubulin polymerization inhibitors. nih.gov
Halogens: The presence of halogens like fluorine and chlorine on aryl substituents often enhances biological activity. For instance, a 4-fluorophenyl group at C-6 contributed to a compound with prominent inhibitory activity against the ALK5 enzyme. nih.gov In another study, a 5-fluoro substituent on an attached oxindole (B195798) ring resulted in potent cytotoxicity against cancer cell lines. nih.gov
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents are crucial. For anti-tubercular activity, derivatives with electron-withdrawing groups (like nitro) and electron-donating groups (like methoxy) on the phenyl ring at C-2 have shown significant potency. The specific electronic nature of the substituent can modulate the interaction with biological targets.
The table below summarizes the observed impact of various substituents on the biological activity of the imidazo[2,1-b] nih.govresearchgate.netmdpi.comthiadiazole scaffold.
| Position | Substituent Type | Example | Observed Biological Effect |
| C-2 | Aryl (with trimethoxy groups) | 2-(3,4,5-trimethoxyphenyl) | Potent tubulin polymerization inhibition nih.gov |
| C-2 / C-6 | Substituted Phenyl | 2-Aryl, 6-Aryl | Anti-inflammatory, Anticancer mdpi.comnih.gov |
| C-6 | Aryl (with halogen) | 6-(4-fluorophenyl) | Potent ALK5 inhibition nih.gov |
| C-5 | Methylene-linked heterocycle | Thiazolidinone derivatives | Prominent ALK5 inhibition nih.gov |
| Aryl Ring | Halogen | -Br, -Cl, -F | Enhanced anti-inflammatory and anticancer activity mdpi.comnih.gov |
| Aryl Ring | Methoxy group | -OCH₃ | Antioxidant effects; anti-tubercular activity nih.gov |
Positional Effects of Functional Groups on the Imidazo[2,1-b]nih.govresearchgate.netmdpi.comthiadiazole Scaffold
The specific location of functional groups on the scaffold and its substituents is as important as the nature of the groups themselves. Isomeric variations can lead to dramatic differences in biological activity.
Substitution on Phenyl Rings: For anti-tubercular activity, it has been observed that substituents in the para position of a phenyl ring attached to the scaffold result in active compounds, whereas the same substituents in the meta position can render the molecule inactive. nih.gov Similarly, for anti-inflammatory activity, a substituent in the para position, particularly a bulky one like bromine, tends to orient towards the distal end of the NSAID binding pocket, influencing its interaction with key residues like Tyr387 in COX-1. mdpi.com
Substitution on the Heterocyclic Core: The 2, 5, and 6 positions of the imidazo[2,1-b] nih.govresearchgate.netmdpi.comthiadiazole core are the primary sites for modification. Attaching different aryl groups at the C-2 and C-6 positions is a common strategy for generating chemical diversity and modulating activity. mdpi.com The C-5 position can also be functionalized; for example, linking oxindole moieties via a methylene (B1212753) bridge at C-5 has produced potent antiproliferative agents. nih.gov The introduction of a methyl group at the C-5 position has also been explored in the development of antithrombotic agents. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR studies provide mathematical models that correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for novel molecules. Several QSAR investigations have been performed on imidazo[2,1-b] nih.govresearchgate.netmdpi.comthiadiazole derivatives to understand the key molecular properties driving their antiproliferative effects. nih.gov
A study on a set of 42 di- and tri-substituted imidazo[2,1-b] nih.govresearchgate.netmdpi.comthiadiazoles identified three main types of descriptors that determine their antiproliferative potency against various cancer cell lines:
Lipophilicity: Parameters related to the compound's solubility and membrane permeability are critical.
Electronic Factors: The electronic environment of the molecule, particularly the role of nitrogen atoms in the imidazothiadiazole ring, is important for interactions with molecular targets. nih.gov
Steric Factors: The size and shape of the molecule influence its fit within a biological receptor. nih.gov
The generated three-variable equations using multiple linear regression (MLR) showed high correlation coefficients, indicating their robustness and predictive power. nih.gov Another QSAR analysis on derivatives as murine leukemia cell inhibitors identified the partition coefficient, cluster count, and principal moment of inertia as key descriptors. asianpubs.org
The statistical quality of these QSAR models confirms their utility in predicting the activity of new derivatives.
| QSAR Model Parameter | Value Range | Significance |
| r² (squared correlation coefficient) | 0.887 - 0.924 nih.gov | Indicates a strong correlation between descriptors and biological activity. |
| q²_LOO (cross-validation coefficient) | 0.842 - 0.904 nih.gov | Confirms the predictive accuracy and robustness of the model. |
| Descriptors | Lipophilic, Electronic, Steric | These properties are decisive for the antiproliferative potency of the compounds. nih.govasianpubs.org |
Ligand-Based and Target-Based Drug Design Strategies
The development of novel imidazo[2,1-b] nih.govresearchgate.netmdpi.comthiadiazole derivatives often employs both ligand-based and target-based drug design strategies.
Target-Based Drug Design: This approach relies on knowledge of the three-dimensional structure of the biological target. Molecular docking is a key technique used to predict how a molecule binds to the active site of a protein. For imidazo[2,1-b] nih.govresearchgate.netmdpi.comthiadiazole derivatives, docking studies have been successfully used to:
Elucidate the binding mode of potent inhibitors in the colchicine (B1669291) binding site of tubulin, revealing key interactions with residues such as αAsn101 and βCys241. nih.gov
Predict the binding interactions of compounds within the active site cavity of ALK5, a transforming growth factor-β (TGF-β) type I receptor kinase. nih.gov These studies showed that a potent inhibitor fits well into the cavity, forming tight interactions. nih.gov
Investigate theoretical bond interactions with COX-1 and COX-2 enzymes to rationalize observed anti-inflammatory activity. mdpi.com
Ligand-Based Drug Design: When the structure of the biological target is unknown, ligand-based methods are employed. These strategies rely on analyzing a set of molecules known to be active. The QSAR models described previously are a prime example of ligand-based design, where the properties of known active compounds are used to build a predictive model for designing new, more potent analogs. nih.govasianpubs.org
These computational approaches are integral to the rational design of new imidazo[2,1-b] nih.govresearchgate.netmdpi.comthiadiazole candidates, helping to prioritize compounds for synthesis and biological evaluation. nih.gov
Molecular Docking Studies with Relevant Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing valuable information about the binding energy and the specific amino acid residues involved in the interaction.
Ligand-Enzyme Binding Interactions (e.g., Tubulin, COX, FAK, HIV-1 Protease)
While specific docking studies on 2-Bromo-6-methylimidazo[2,1-B] researchgate.neteurekaselect.comnih.govthiadiazole against a wide array of enzymes are not extensively documented, research on closely related imidazo[2,1-b] researchgate.neteurekaselect.comnih.govthiadiazole derivatives has demonstrated their potential to interact with various biological targets.
Tubulin: A series of imidazo[2,1-b] researchgate.neteurekaselect.comnih.govthiadiazole-linked oxindoles have been investigated as inhibitors of tubulin polymerization. nih.gov Docking studies revealed that these compounds bind to the colchicine binding site of tubulin. Specific interactions were observed with key amino acid residues such as αAsn101, βThr179, and βCys241. nih.gov This suggests that the imidazo[2,1-b] researchgate.neteurekaselect.comnih.govthiadiazole scaffold can serve as a core for the design of potent antitumor agents that disrupt microtubule dynamics.
HIV-1 Protease: Molecular docking studies have been performed on various imidazo[2,1-b]-1,3,4-thiadiazole derivatives against the Human Immunodeficiency Virus (HIV-1) protease, a critical enzyme for viral replication. researchgate.net These studies have shown that substitutions on the imidazo[2,1-b] researchgate.neteurekaselect.comnih.govthiadiazole ring system significantly influence the binding affinity for the protease. researchgate.net For instance, derivatives with electron-withdrawing groups were found to have a greater affinity for the enzyme. researchgate.net
Other Targets: The versatility of the imidazo[2,1-b] researchgate.neteurekaselect.comnih.govthiadiazole scaffold is further highlighted by its exploration against other enzymatic targets. For example, derivatives have been docked against the transforming growth factor-beta (TGF-β) type I receptor kinase domain, showing strong hydrogen bonding and hydrophobic interactions. nih.gov Additionally, docking studies on other heterocyclic compounds containing the 1,3,4-thiadiazole (B1197879) core have shown inhibitory potential against enzymes like cyclooxygenase-2 (COX-2). nih.gov
Prediction of Binding Modes and Affinities
The prediction of binding modes and affinities is a crucial output of molecular docking simulations. This data helps in understanding the structure-activity relationship (SAR) of a series of compounds and in prioritizing them for further studies.
For imidazo[2,1-b] researchgate.neteurekaselect.comnih.govthiadiazole derivatives, docking scores have been instrumental in identifying potential lead compounds. For example, in studies against HIV-1 protease, compounds were ranked based on their dock scores, with the most promising candidates exhibiting the lowest energy values, indicating a more favorable binding affinity. researchgate.net
Table 1: Predicted Binding Affinities of Imidazo[2,1-b] researchgate.neteurekaselect.comnih.govthiadiazole Derivatives against HIV-1 Protease
| Compound Derivative | Dock Score (kcal/mol) | Hydrogen Bond Energy (kJ) |
| RUS-06 | -117.41 | -2.12 |
| RUS-05 | -116.20 | -2.00 |
| RUS-02 | -114.23 | -4.02 |
| RUS-01 | -111.16 | -0.71 |
| RUS-07 | Not specified | Not specified |
| RUS-04 | -99.07 | -7.17 |
| RUS-03 | -89.44 | -2.50 |
Data sourced from a study on novel Imidazo[2,1-b]-1,3,4 thiadiazole derivatives. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. This computational technique allows for the assessment of the conformational stability of the complex and the persistence of key interactions identified through molecular docking.
For isobenzofuran-based imidazo[2,1-b] researchgate.neteurekaselect.comnih.govthiadiazole derivatives, MD simulations have been employed to evaluate the stability of their interaction with proteins such as HDAC7. nih.gov These simulations can reveal fluctuations in the protein structure upon ligand binding and confirm that the ligand remains stably bound within the active site. Such studies are critical for validating the binding poses predicted by molecular docking and for providing a more realistic representation of the interactions in a dynamic physiological environment.
In Silico Screening for Novel Imidazo[2,1-B]researchgate.neteurekaselect.comnih.govthiadiazole Derivatives
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be either ligand-based or structure-based.
The imidazo[2,1-b] researchgate.neteurekaselect.comnih.govthiadiazole scaffold serves as an excellent template for the design of new derivatives through in silico screening. By using the known active compounds as a reference, pharmacophore models can be developed to screen for new molecules with similar chemical features. Alternatively, structure-based virtual screening can be used to dock large compound libraries into the active site of a target protein to identify novel binders. For instance, a similar approach has been successfully applied to 1,3,4-thiadiazole derivatives to identify inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov
Prediction of Pharmacokinetic Parameters (ADME) for Lead Optimization
The pharmacokinetic properties of a drug candidate, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success as a therapeutic agent. In silico methods are increasingly used to predict these properties early in the drug discovery process, allowing for the optimization of lead compounds.
For a series of imidazo[2,1-b] researchgate.neteurekaselect.comnih.govthiadiazole derivatives, in silico ADME predictions have been performed to assess their drug-likeness. nih.gov These studies typically evaluate parameters such as lipophilicity (logP), aqueous solubility, gastrointestinal absorption, and potential for metabolism by cytochrome P450 enzymes. The results of these predictions help in identifying compounds that are likely to have favorable pharmacokinetic profiles and guide the chemical modifications needed to improve these properties.
Table 2: Predicted ADME Properties for a Selection of Imidazo[2,1-b] researchgate.neteurekaselect.comnih.govthiadiazole Derivatives
| Compound | CLogP | Gastrointestinal Absorption | Bioavailability Score |
| 7b | 4.77 | Good | Moderate (-1.25 to -0.06) |
| 6b | 4.65 | Good | Moderate (-1.25 to -0.06) |
| 16b | 2.01 | Good | Moderate (-1.25 to -0.06) |
Data adapted from a study on the drug-likeness analysis of imidazo[2,1-b] researchgate.neteurekaselect.comnih.govthiadiazole derivatives. nih.gov
Summary and Future Perspectives
2-Bromo-6-methylimidazo[2,1-b] d-nb.infomjcce.org.mknih.govthiadiazole is a valuable and versatile chemical intermediate. Its synthesis is based on well-established heterocyclic chemistry, and the reactivity of the 2-bromo substituent allows for extensive derivatization through various modern synthetic methodologies, including palladium-catalyzed cross-coupling and nucleophilic substitution reactions. While the biological profile of the parent compound is not extensively documented, the broad and potent pharmacological activities of the imidazo[2,1-b] d-nb.infomjcce.org.mknih.govthiadiazole class of compounds, including antimicrobial, antitumor, and enzyme inhibitory effects, highlight the significant potential for the discovery of novel therapeutic agents derived from this starting material. Future research will likely focus on the synthesis of new libraries of compounds from 2-Bromo-6-methylimidazo[2,1-b] d-nb.infomjcce.org.mknih.govthiadiazole and the systematic evaluation of their biological activities to identify new lead compounds for drug development.
Future Directions and Therapeutic Potential of 2 Bromo 6 Methylimidazo 2,1 B 1 2 3 Thiadiazole Research
Identification of Novel Molecular Targets for Therapeutic Intervention
The therapeutic efficacy of the imidazo[2,1-b] wisdomlib.orgnih.govacs.orgthiadiazole scaffold is intrinsically linked to its ability to interact with a variety of biological targets. Future research will focus on elucidating and validating novel molecular targets to expand the therapeutic applications of 2-Bromo-6-methylimidazo[2,1-b] wisdomlib.orgnih.govacs.orgthiadiazole and its derivatives.
One promising avenue of investigation is the inhibition of Focal Adhesion Kinase (FAK) . Overexpression of FAK is implicated in various cancers, and certain imidazo[2,1-b] wisdomlib.orgnih.govacs.orgthiadiazole derivatives have been shown to inhibit FAK phosphorylation. acs.org This suggests a potential therapeutic strategy for cancers where FAK signaling is a key driver of disease progression.
Another area of interest is the targeting of the epidermal growth factor receptor (EGFR) . Benzothiazole-based imidazo[2,1-b] wisdomlib.orgnih.govacs.orgthiadiazole scaffolds have been synthesized and evaluated for their anticancer activity, with some compounds showing potent inhibition of EGFR. wisdomlib.org Further exploration of the 2-bromo-6-methyl substituted analogues as EGFR inhibitors could lead to new treatments for a range of solid tumors.
Recent studies have also highlighted the potential of imidazo[2,1-b] wisdomlib.orgnih.govacs.orgthiadiazole derivatives as α-synuclein PET imaging agents . acs.org This discovery opens up a new frontier for the diagnosis and monitoring of neurodegenerative diseases such as Parkinson's disease, where the aggregation of α-synuclein is a key pathological hallmark.
Furthermore, the anti-inflammatory properties of this scaffold suggest that cyclooxygenase (COX) enzymes , COX-1 and COX-2, are viable molecular targets. dovepress.com Selective inhibition of these enzymes could lead to the development of novel anti-inflammatory drugs with potentially fewer side effects than existing therapies.
| Potential Molecular Target | Therapeutic Area | Rationale |
| Focal Adhesion Kinase (FAK) | Oncology | Inhibition of FAK phosphorylation by imidazo[2,1-b] wisdomlib.orgnih.govacs.orgthiadiazole derivatives. acs.org |
| Epidermal Growth Factor Receptor (EGFR) | Oncology | Potent inhibitory activity of benzothiazole-based imidazo[2,1-b] wisdomlib.orgnih.govacs.orgthiadiazole scaffolds. wisdomlib.org |
| α-Synuclein | Neurodegenerative Diseases | Potential as PET imaging agents for α-synuclein pathologies. acs.org |
| Cyclooxygenase (COX-1/COX-2) | Inflammation | Anti-inflammatory properties of the imidazo[2,1-b] wisdomlib.orgnih.govacs.orgthiadiazole scaffold. dovepress.com |
Development of Advanced Synthetic Strategies for Complex Analogues
The exploration of the full therapeutic potential of 2-Bromo-6-methylimidazo[2,1-b] wisdomlib.orgnih.govacs.orgthiadiazole necessitates the development of advanced and efficient synthetic strategies to generate a diverse library of complex analogues. Current synthetic approaches generally involve the reaction of 2-amino-1,3,4-thiadiazoles with α-haloketones, such as phenacyl bromides, followed by cyclization. wisdomlib.org
Future synthetic efforts will likely focus on:
Combinatorial Chemistry and High-Throughput Synthesis: To rapidly generate large libraries of analogues with diverse substitutions at various positions of the imidazo[2,1-b] wisdomlib.orgnih.govacs.orgthiadiazole core.
Post-Modification of the Core Structure: Developing robust methods for the late-stage functionalization of the imidazo[2,1-b] wisdomlib.orgnih.govacs.orgthiadiazole ring system, allowing for the introduction of a wide range of chemical moieties to probe structure-activity relationships (SAR).
Synthesis of Hybrid Molecules: The "hybridization approach," which combines the imidazo[2,1-b] wisdomlib.orgnih.govacs.orgthiadiazole pharmacophore with other known bioactive moieties, has shown promise in creating derivatives with synergistic or enhanced biological activities. researchgate.net
Exploration of Combination Therapies and Synergistic Effects
A significant area of future research lies in the evaluation of 2-Bromo-6-methylimidazo[2,1-b] wisdomlib.orgnih.govacs.orgthiadiazole analogues in combination with existing therapeutic agents. This approach can lead to synergistic effects, overcome drug resistance, and potentially reduce the required doses of individual drugs, thereby minimizing side effects.
A notable example is the potentiation of the antiproliferative effects of the chemotherapeutic drug gemcitabine by certain imidazo[2,1-b] wisdomlib.orgnih.govacs.orgthiadiazole derivatives. wisdomlib.orgnih.gov This synergistic interaction is thought to be mediated, at least in part, by the modulation of the human equilibrative nucleoside transporter-1 (hENT-1), which is crucial for the cellular uptake of gemcitabine. wisdomlib.org These findings provide a strong rationale for exploring combination therapies in cancers that are treated with gemcitabine, such as pancreatic and non-small cell lung cancer.
Future studies should systematically investigate the combination of these compounds with a broader range of anticancer drugs, including targeted therapies and immunotherapies, across various cancer types.
Expansion into Underexplored Biological Applications
While the anticancer and antimicrobial activities of the imidazo[2,1-b] wisdomlib.orgnih.govacs.orgthiadiazole scaffold are well-documented, there is a vast, underexplored landscape of other potential biological applications.
The recent discovery of their ability to bind to α-synuclein aggregates suggests a significant, previously untapped potential in the field of neurodegenerative diseases . acs.org This could extend beyond diagnostics to the development of therapeutic agents aimed at preventing or reversing protein aggregation in diseases like Parkinson's and Alzheimer's.
The broad-spectrum antimicrobial activity of this class of compounds warrants further investigation into their potential as antiviral and antiparasitic agents . nih.govmdpi.com Given the urgent need for new treatments for emerging and resistant viral and parasitic infections, this represents a critical area for future research. Some derivatives have already shown slight activity against influenza A and B viruses. researchgate.net
Other potential, less-explored therapeutic areas include:
Metabolic Disorders: Investigating the effects of these compounds on key metabolic enzymes and pathways.
Cardiovascular Diseases: Exploring their potential as modulators of ion channels or other cardiovascular targets.
Autoimmune Diseases: Given their anti-inflammatory properties, these compounds could be investigated for their potential to modulate immune responses in autoimmune conditions.
Role of Imidazo[2,1-b]wisdomlib.orgnih.govacs.orgthiadiazoles as Promising Lead Compounds in Drug Discovery
The imidazo[2,1-b] wisdomlib.orgnih.govacs.orgthiadiazole scaffold has firmly established itself as a promising lead structure in the drug discovery and development pipeline. wisdomlib.org Its "drug-like" properties, including a rigid bicyclic structure that allows for specific interactions with biological targets and multiple sites for chemical modification, make it an attractive starting point for medicinal chemists.
The extensive body of research highlighting the diverse pharmacological activities of its derivatives underscores the versatility of this scaffold. nih.gov The ability to fine-tune the biological activity through systematic structural modifications provides a clear path for lead optimization.
The advancements in understanding the molecular targets and mechanisms of action of these compounds, coupled with the development of more sophisticated synthetic methodologies, will undoubtedly accelerate the translation of these promising lead compounds into clinically useful therapeutic agents. The journey from a promising scaffold to a marketed drug is long and challenging, but the compelling biological profile of the imidazo[2,1-b] wisdomlib.orgnih.govacs.orgthiadiazole core suggests a bright future for this remarkable class of compounds.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
